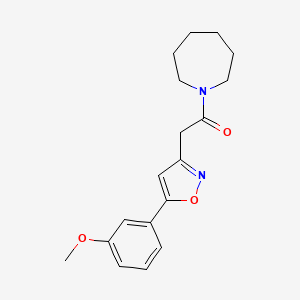

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone, also known as AZEE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. AZEE is a member of the isoxazole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Kumar et al. (2019) synthesized a series of isoxazole derivatives, similar in structural complexity to 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone. These compounds were tested for their in vitro antimicrobial activity against bacterial and fungal organisms. The research highlights the potential of these compounds in developing new antimicrobial agents (K. S. Kumar, S. Mohanty, G. P. Reddy, V. Siddaiah, J. D. Lilakar, G. L. Goud, 2019).

Heterocyclic Compound Synthesis

Adnan et al. (2014) focused on synthesizing heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole. This study presents the chemical versatility of such structures for creating a broad range of biologically active molecules, showcasing the utility of isoxazole and related compounds in medicinal chemistry and drug synthesis (S. Adnan, Kasim Hassan, Hassan Thamer, 2014).

Antifungal Agent Development

Massa et al. (1992) investigated the synthesis of estrogen-like imidazole and triazole derivatives, showing moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This research illustrates the therapeutic potential of modifying the chemical structure of compounds like 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone for developing new antifungal agents (S. Massa, R. D. Santo, A. Retico, M. Artico, N. Simonetti, G. Fabrizi, D. Lamba, 1992).

Photolysis Research

Research by Purvis et al. (1984) described the photolyses of aryl azides, leading to products such as 3-substituted 2-methoxy-3H-azepines. This study contributes to the understanding of photochemical reactions involving azepine rings, which could be useful in designing photo-responsive materials or in understanding the photostability of pharmaceutical compounds (R. Purvis, R. Smalley, H. Suschitzky, M. Alkhader, 1984).

Directed Metalation in Synthesis

Pradhan and De (2005) utilized directed metalation for synthesizing functionalized benzo[b]thiophenes, demonstrating the utility of such methodologies in creating complex molecules for various applications, including drug development and materials science. While not directly involving 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone, this approach underscores the importance of innovative synthetic strategies in accessing new chemical spaces (T. K. Pradhan, A. De, 2005).

properties

IUPAC Name |

1-(azepan-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-22-16-8-6-7-14(11-16)17-12-15(19-23-17)13-18(21)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKKXOKVFDRQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)

![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)

![2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2600579.png)

![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)